molecular formula C21H18F2N4O2S B2558497 N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-10-3

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2558497
CAS No.: 1251693-10-3
M. Wt: 428.46
InChI Key: KHXVVFTZSRQNPQ-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-methyl-substituted triazolo[4,3-a]pyridine core, a sulfonamide bridge linking two aryl groups, and distinct substituents: a 3,5-difluorophenylmethyl group and a 4-methylphenyl group.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c1-14-5-7-19(8-6-14)27(13-16-10-17(22)12-18(23)11-16)30(28,29)20-4-3-9-26-15(2)24-25-21(20)26/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVVFTZSRQNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the primary targets of CHEMBL4525911, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these targets and investigating the compound’s impact on relevant biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like CHEMBL4525911. These factors can include the pH of the environment, the presence of other molecules or drugs, and physiological conditions like body temperature.

Biological Activity

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H18F2N4O2S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1251693-10-3

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Antibacterial Activity :
    • The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM. It demonstrated selective action against specific strains, indicating its potential as a novel antibacterial agent .
    • Additional tests revealed its antifungal activity against Candida species and Micrococcus luteus, suggesting a broad spectrum of antimicrobial efficacy .
  • Mechanism of Action :
    • Molecular docking studies indicate that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD, forming critical hydrogen bonds that inhibit their activity. These interactions are comparable to those observed with established antibiotics like ciprofloxacin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy in treating infections caused by multidrug-resistant strains. The results indicated that treatment with this compound significantly reduced bacterial load in infected animal models compared to control groups .

Case Study 2: Antimalarial Potential

In another research effort focused on antimalarial activity, derivatives of the triazolo-pyridine scaffold were synthesized and tested against Plasmodium falciparum. Selected compounds showed promising IC50 values (e.g., 2.24 μM), indicating potential for further development in malaria treatment .

Pharmacological Significance

The triazole scaffold present in this compound is recognized for its versatility in drug design. Compounds containing this structure have been associated with various pharmacological activities including:

  • Antimicrobial
  • Anti-inflammatory
  • Anticancer
  • Anticonvulsant

The sulfonamide moiety enhances the biological activity by improving solubility and bioavailability .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds in the [1,2,4]triazolo[4,3-a]pyridine series as antimalarial agents. A notable study designed a virtual library of such compounds and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. Among the synthesized compounds, several demonstrated promising antimalarial activity with IC50 values in the micromolar range:

Compound NameIC50 (μM)Activity
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Good
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Good

These findings suggest that derivatives of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could serve as a starting point for new antimalarial drug development efforts .

Antifungal Activity

In addition to antimalarial properties, compounds with similar triazolo-pyridine scaffolds have been investigated for antifungal activity. A study synthesized a series of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives and tested them against various fungal strains. The results indicated significant antifungal activity:

Compound NameMIC (μg/mL)Target Fungi
Compound A≤ 25Candida albicans
Compound B≤ 25Rhodotorula mucilaginosa

Many of these compounds showed greater efficacy than fluconazole (a standard antifungal), suggesting that modifications to the triazole-pyridine framework could enhance therapeutic potential against fungal infections .

Other Biological Activities

The broader class of triazolopyridines has been associated with various biological activities beyond antimalarial and antifungal effects. These include:

  • Antibacterial : Potential against bacterial infections.
  • Anti-inflammatory : Possible applications in inflammatory diseases.
  • Anticonvulsant and Anxiolytic : Investigated for neurological conditions.

The versatility of these compounds stems from their ability to interact with multiple biological targets due to their unique molecular structures .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂NH-) in this compound is susceptible to oxidation under strong oxidizing conditions. Typical reagents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃). Oxidation typically leads to the formation of sulfoxides (R-SO-NH₂) or sulfones (R-SO₂-NH₂), depending on reaction severity.

Reaction Type Conditions Key Products
Partial oxidationH₂O₂, acidic conditionsSulfonamide sulfoxide
Complete oxidationKMnO₄, alkaline mediumSulfonamide sulfone

This reaction is critical for modifying the compound’s redox properties, which may influence its biological activity.

Substitution Reactions

The compound’s aromatic rings and substituents (e.g., methyl, fluorophenyl) undergo nucleophilic or electrophilic substitution. For example:

  • Electrophilic substitution : Fluorine atoms on the phenyl rings may act as leaving groups, enabling substitution with nucleophiles like hydroxyl (-OH) or amino (-NH₂) groups.

  • Alkylation : The sulfonamide nitrogen may react with alkyl halides (e.g., R-X) under basic conditions to form N-alkyl derivatives.

Reaction Type Reagents Outcome
Fluoride displacementNaOH, heatPhenol derivatives
AlkylationR-X, K₂CO₃N-alkylated sulfonamide

These modifications are often exploited in medicinal chemistry to enhance drug-like properties.

Hydrolysis Reactions

The sulfonamide group can undergo hydrolysis under acidic or basic conditions, breaking the S-N bond. For example:

  • Acidic hydrolysis : In HCl, the sulfonamide may cleave to form a sulfonic acid (R-SO₃H) and an amine (R-NH₂).

  • Basic hydrolysis : In NaOH, the reaction may yield a sulfinate (R-SO₂⁻) and ammonia.

Conditions Products
HCl, heatSulfonic acid + amine
NaOH, aqueousSulfinate + NH₃

Hydrolysis studies are essential for assessing the compound’s stability in physiological environments.

Reduction Reactions

The sulfonamide group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This converts the sulfonamide (-SO₂NH-) to a sulfide (-SNH₂) or amine (-NH₂), depending on the reagent.

Reagent Product
LiAlH₄Sulfide derivative
H₂/PdAmine derivative

Reduction alters the compound’s electronic structure and may impact its binding affinity to biological targets.

Biological Target Interactions

Research on structurally similar triazolopyridine sulfonamides (e.g., triazolo[4,3-a]pyridine-6-sulfonamides) highlights their ability to form hydrogen bonds with enzymes like falcipain-2 or COX-2. Key interactions include:

  • Sulfonamide oxygen atoms bonding with amino acids (e.g., Gly83, Ala175).

  • Triazolopyridine nitrogen atoms (N1, N2) engaging in hydrogen bonds with residues like Cys42 or Gln36 .

Interaction Type Target Residues Functional Group Involved
Hydrogen bondingGly83, Ala175Sulfonamide oxygen atoms
Hydrogen bondingCys42Triazolopyridine N1 atom

These interactions are critical for the compound’s potential therapeutic applications .

Limitations and Considerations

  • Structural Variability : The provided data pertains to the 6-sulfonamide analog, not the 8-sulfonamide variant. Positional isomerism may alter reactivity (e.g., steric hindrance, electronic effects).

  • Experimental Validation : While analogous compounds show predictable reaction patterns, direct experimental data for the 8-sulfonamide isomer are not available in the reviewed sources.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo-pyridine sulfonamides exhibit diverse biological activities influenced by substituent variations.

Table 1: Structural and Analytical Comparison of Triazolo-Pyridine Sulfonamides

Compound Name Substituent R1 Substituent R2 3-Methyl Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR)
N-[(3,5-Difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (Target) 3,5-Difluorophenylmethyl 4-Methylphenyl Yes C23H21F2N5O2S 477.50 Not reported Not reported
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3-Chlorobenzyl 3,5-Difluorophenyl No C19H13ClF2N4O2S 434.84 160–162 δ 5.25 (s, CH2); δ 9.51 (s, H-3)
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 4-Methoxybenzyl 3,5-Dimethylphenyl Yes C24H25N5O3S 463.55 168–169 δ 2.76 (s, 3-CH3); δ 3.71 (s, OCH3)

Key Observations

Substituent Effects on Physicochemical Properties :

  • The target compound incorporates 3,5-difluorophenylmethyl (electron-withdrawing) and 4-methylphenyl (electron-donating) groups, balancing lipophilicity and electronic effects. In contrast:

  • Compound 8a uses a 3-chlorobenzyl group (stronger electron-withdrawing effect than fluorine) and lacks the 3-methyl group on the triazolo ring, resulting in reduced steric bulk .

Impact of 3-Methyl Substitution :

  • The presence of a 3-methyl group in the target compound and 8c may improve metabolic stability by sterically shielding the triazolo core from enzymatic degradation. This modification is absent in 8a, which may explain its lower molecular weight and melting point .

Spectroscopic Signatures :

  • Fluorine atoms in the target compound and 8a induce characteristic splitting patterns in NMR (e.g., δ 7.00–7.18 ppm for aromatic protons in 8a). The 3-methyl group in the target and 8c is evident as a singlet in ¹H-NMR (e.g., δ 2.76 ppm in 8c) .

Halogenated derivatives like 8a may exhibit enhanced target binding due to increased electronegativity, whereas methoxy/methyl groups in 8c could improve pharmacokinetic profiles .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives, and how can their regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can promote oxidative ring closure of hydrazones, yielding triazolopyridines in high purity (73% yield) . Regioselectivity is influenced by substituent positioning on the precursor hydrazine and the oxidizing agent. Electron-withdrawing groups on the phenyl ring (e.g., fluorine) may direct cyclization via resonance stabilization of intermediates .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent, referenced to residual DMSO at 2.50 ppm) confirm substituent integration and regiochemistry. Aromatic protons in the triazolopyridine core typically appear as doublets between δ 7.6–9.5 ppm .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight with <1 ppm error .
  • FTIR : Peaks at 1500–1600 cm⁻¹ indicate triazole C=N stretching, while sulfonamide S=O vibrations appear near 1130–1165 cm⁻¹ .

Q. How is the initial biological activity of such sulfonamides screened in academic research?

  • Methodological Answer : In vitro assays (e.g., antimalarial activity) are conducted using parasite cultures (e.g., Plasmodium falciparum). Compounds are tested at micromolar concentrations, with IC₅₀ values calculated via dose-response curves. For example, analogs with 3,5-difluorophenyl groups showed IC₅₀ values of ~0.5 μM against malaria strains, likely due to enhanced membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-[(3,5-difluorophenyl)methyl]-substituted derivatives?

  • Methodological Answer :

  • Solvent Selection : Ethanol/water mixtures (5:1) improve solubility of polar intermediates .
  • Oxidant Screening : NaOCl is preferred over Cr(VI) or DDQ for greener synthesis, but reaction time (3–24 hours) and stoichiometry (1:2 substrate:oxidant) require empirical tuning .
  • Temperature Control : Room temperature minimizes side reactions (e.g., overoxidation), but microwave-assisted synthesis at 50–80°C may accelerate cyclization .

Q. What strategies are used to establish structure-activity relationships (SAR) for triazolopyridine sulfonamides?

  • Methodological Answer :

  • Substituent Variation : Systematic substitution at the 3-methyl and 8-sulfonamide positions (e.g., 4-methylphenyl vs. 3-chlorobenzyl) reveals steric and electronic effects. For instance, bulkier aryl groups reduce solubility but enhance target binding .
  • Biological Assay Correlation : Parallel testing of analogs in enzyme inhibition assays (e.g., Pfmrk kinase for antimalarial activity) identifies pharmacophores. Fluorine atoms at 3,5-positions on the phenyl ring improve lipophilicity and IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Replication : Validate results in orthogonal assays (e.g., fluorescence-based vs. radiolabeled ATP uptake for kinase inhibition) .
  • Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to differentiate intrinsic activity from pharmacokinetic effects .
  • Computational Modeling : Docking studies (e.g., using Pfmrk crystal structures) can predict binding modes and rationalize outliers .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Rodent Models : Oral bioavailability and half-life are assessed in Sprague-Dawley rats via LC-MS quantification of plasma samples.
  • Toxicity Screening : Acute toxicity (LD₅₀) is tested in mice, while subchronic studies (14–28 days) monitor liver/kidney function via ALT, AST, and creatinine levels .
  • Metabolite Identification : Microsomal stability assays (human/rat liver microsomes) identify major Phase I metabolites (e.g., hydroxylation at the methyl group) .

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